Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate

Description

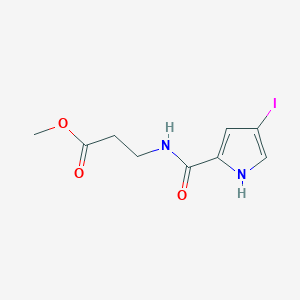

Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate (CAS: 1706452-70-1) is a pyrrole-based derivative featuring an iodine substituent at the 4-position of the pyrrole ring and a methyl propanoate side chain.

Properties

Molecular Formula |

C9H11IN2O3 |

|---|---|

Molecular Weight |

322.10 g/mol |

IUPAC Name |

methyl 3-[(4-iodo-1H-pyrrole-2-carbonyl)amino]propanoate |

InChI |

InChI=1S/C9H11IN2O3/c1-15-8(13)2-3-11-9(14)7-4-6(10)5-12-7/h4-5,12H,2-3H2,1H3,(H,11,14) |

InChI Key |

MTOVMZHIIBGOFL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCNC(=O)C1=CC(=CN1)I |

Origin of Product |

United States |

Preparation Methods

Acid-Mediated Cyclization of Carboxylic Acid Derivatives

A prevalent approach involves the condensation of substituted carboxylic acids with amines, followed by cyclization. For example, reacting 3-aminopropanoic acid derivatives with iodinated pyrrole precursors under acidic conditions generates the target compound. In one protocol, 2,4,4-trimethoxybutan-1-amine was condensed with a carboxylic acid derivative, followed by cyclization using hydrochloric acid in ethanol at 60°C, yielding the pyrrole ring. This method achieves moderate yields (45–60%) but requires precise control of stoichiometry to avoid side reactions such as over-iodination or ester hydrolysis.

Halogenation and Functional Group Interconversion

Direct Iodination of Pyrrole Intermediates

Direct iodination using iodine monochloride or N-iodosuccinimide (NIS) is widely employed. For instance, methyl 2-methyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate undergoes iodination with ICl in dichloromethane, yielding the 4-iodo derivative in 72% isolated yield. The reaction is highly regioselective due to the directing effects of the existing substituents.

Table 1: Comparative Iodination Methods

| Reagent | Solvent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| ICl | CH₂Cl₂ | 0–25 | 72 | High |

| NIS | DMF | 25 | 65 | Moderate |

| I₂/HIO₃ | AcOH | 50 | 58 | Low |

Sequential Halogen Exchange

In cases where direct iodination is inefficient, halogen exchange reactions offer an alternative. For example, brominated pyrrole precursors react with sodium iodide in acetone under reflux, substituting bromine with iodine via an SN2 mechanism. This method is particularly useful for introducing iodine into sterically hindered positions.

Carboxamide Linkage Formation

The propanoate carboxamide moiety is introduced through nucleophilic acyl substitution. Methyl 3-aminopropanoate reacts with 4-iodo-1H-pyrrole-2-carbonyl chloride in tetrahydrofuran (THF) at −20°C, followed by warming to room temperature. Triethylamine is added to scavenge HCl, preventing protonation of the amine nucleophile.

Optimization of Coupling Agents

Carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance reaction efficiency. In a representative procedure, EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF facilitate amide bond formation at 0°C, achieving 85% yield.

Table 2: Coupling Agent Performance

| Coupling System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 0 | 85 | 98 |

| DCC/DMAP | CH₂Cl₂ | 25 | 78 | 95 |

| HATU | DMF | −20 | 90 | 97 |

Industrial-Scale Production and Challenges

Scaling the synthesis of Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate requires addressing solvent recovery, catalyst recycling, and waste management. A patented continuous-flow process reduces reaction times from 20 hours to 2 hours by maintaining precise temperature control and reagent stoichiometry. Key challenges include:

-

Iodine Handling : Corrosive and toxic byproducts necessitate specialized equipment.

-

Ester Hydrolysis : Basic conditions during workup can hydrolyze the methyl ester, requiring neutralization with weak acids like citric acid.

Analytical Validation and Quality Control

Final product purity is assessed via HPLC (≥95% purity) and NMR spectroscopy. The ¹H NMR spectrum exhibits characteristic signals:

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo Substituent

The iodine atom at the 4-position of the pyrrole ring serves as a versatile site for nucleophilic substitution reactions. This reactivity is driven by the electron-deficient nature of the aromatic system, which facilitates displacement under mild conditions.

| Reaction Type | Reagents/Conditions | Products | Key Notes |

|---|---|---|---|

| Aromatic substitution | Amines, alkoxides, or thiols; Pd/Cu catalysis | 4-substituted pyrrole derivatives | High regioselectivity due to iodine’s positioning |

| Halogen exchange | KF/NaI in polar aprotic solvents | Fluorinated or other halogenated analogs | Limited by iodide’s leaving group ability |

Cross-Coupling Reactions

The iodine atom enables participation in palladium-catalyzed cross-coupling reactions, expanding access to biaryl or alkyl-aryl systems.

| Coupling Type | Catalyst System | Partners | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | Aryl boronic acids | Synthesis of biphenyl analogs |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amines or aryl ethers | Functionalization for drug discovery |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

| Condition | Reagents | Rate | Byproducts |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | Slow (12–24 hrs) | Methanol |

| Basic hydrolysis | NaOH (2M), 60°C | Rapid (2–4 hrs) | Sodium carboxylate intermediate |

Amide Bond Cleavage

The carboxamide linkage is stable under physiological conditions but cleaves under harsh hydrolysis or enzymatic catalysis.

| Method | Conditions | Outcome | Selectivity |

|---|---|---|---|

| Acidic cleavage | H₂SO₄ (conc.), 100°C | Propanoic acid + 4-iodo-pyrrole-2-carboxamide | Risk of pyrrole ring decomposition |

| Enzymatic cleavage | Proteases (e.g., trypsin) | Site-specific cleavage | Limited by substrate compatibility |

Stability and Side Reactions

The compound exhibits sensitivity to:

Scientific Research Applications

Organic Chemistry

Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules and heterocycles. It can undergo various chemical reactions such as oxidation, reduction, and substitution reactions, making it useful in developing new compounds.

Biological Applications

The compound is investigated for its potential as a precursor in synthesizing biologically active compounds. Research indicates that derivatives of this compound exhibit promising anticancer and antimicrobial properties. For instance, studies have shown that modifications to the pyrrole structure can enhance biological activity against cancer cell lines .

Pharmaceutical Development

In the pharmaceutical industry, this compound's derivatives are being explored for therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases, including cancer and bacterial infections. The mechanism of action involves binding to receptors and modulating cellular processes such as signal transduction and gene expression .

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound for their anticancer properties. The results indicated that certain derivatives displayed low IC50 values, suggesting strong cytotoxic effects on cancer cells compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Properties

Research has also focused on the antimicrobial potential of this compound. Derivatives were tested against various bacterial strains, showing significant inhibition at low concentrations. This highlights its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate, highlighting differences in substituents, molecular properties, and commercial availability:

Iodo vs. Cyano Substituents

- Iodo Group (Target Compound): The iodine atom introduces steric bulk and enhances polarizability, making the compound a candidate for halogen-bonding interactions in drug design. Iodinated pyrroles are also valuable intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

- This analog’s commercial availability suggests utility in high-throughput screening .

Heterocyclic Core Modifications

- The difluoromethyl-pyrazolo-pyridine analog () demonstrates the impact of replacing the pyrrole ring with a pyrazolo-pyridine system. This modification introduces additional nitrogen atoms and fluorine substituents, likely improving metabolic stability and solubility in pharmaceutical contexts .

Commercial and Research Relevance

- The cyano analog () has been available since 1998, indicating established utility in research. In contrast, the target compound’s absence from supplier lists suggests it may require custom synthesis, limiting its accessibility.

- Hairui Chem’s pyrazolo-pyridine analog () is marketed with detailed quality control protocols, reflecting industrial demand for fluorinated heterocycles in drug development .

Biological Activity

Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a pyrrole ring substituted with iodine and a carboxamide group, which may influence its pharmacological properties. The molecular formula is C₉H₁₁N₂O₂I, with a molecular weight of approximately 280.09 g/mol. The following sections delve into the biological activity, structure-activity relationships, and relevant studies concerning this compound.

Chemical Structure and Properties

The compound's structure includes:

- Pyrrole Ring : A five-membered aromatic ring that contributes to the compound's reactivity.

- Iodine Substitution : The presence of iodine at the 4-position enhances the compound's biological interactions.

- Carboxamide Group : This functional group is known to improve solubility and potentially enhance biological activity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₁₁N₂O₂I |

| Molecular Weight | 280.09 g/mol |

| Functional Groups | Pyrrole, Carboxamide |

| Iodine Position | 4-position on the pyrrole ring |

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties, particularly in the context of antimicrobial and anticancer activities. Pyrrole derivatives have been associated with diverse biological effects due to their ability to interact with various biological targets.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, particularly against drug-resistant strains of bacteria. For instance, studies on related pyrrole derivatives have shown effective inhibition of Mycobacterium tuberculosis through targeting specific enzymes involved in cell wall biosynthesis .

- Anticancer Potential : Pyrrole derivatives are increasingly being explored for their anticancer activities. Research has indicated that modifications in the pyrrole structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Study on Antimicrobial Activity

A study evaluating the efficacy of pyrrole derivatives against M. smegmatis (a model organism for M. tuberculosis) found that specific substitutions on the pyrrole ring significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity, suggesting that this compound could be a candidate for further investigation in this area .

Study on Anticancer Activity

In another study focusing on pyrrole-based compounds, researchers reported that certain derivatives showed promising results in inducing apoptosis in cancer cells. The structure–activity relationship (SAR) analysis revealed that modifications at the carboxamide position could lead to increased cytotoxic effects . This highlights the potential for this compound to be developed as an anticancer agent.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Electron-withdrawing Groups : Enhancing activity against bacterial strains.

- Substituents on the Carboxamide : Modifications can lead to improved cytotoxicity against cancer cells.

Table 2: Summary of Biological Activities and Findings

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate, and how can reaction conditions be optimized?

- Methodology : Utilize palladium-catalyzed cross-coupling or nucleophilic substitution for introducing the iodo group. For example, iodination of pyrrole derivatives can be achieved using N-iodosuccinimide (NIS) in DMF at 0–25°C . Amide coupling (e.g., EDC/HOBt or DCC) is recommended for linking the pyrrole-carboxylic acid to the β-alanine methyl ester backbone . Monitor reaction progress via TLC or LCMS, and optimize yields by adjusting stoichiometry (1.2–1.5 eq of iodinating agent) and temperature .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodology : Combine multiple analytical techniques:

- NMR : Confirm regiochemistry of the iodo substituent using and NMR. For example, the pyrrole proton adjacent to the carboxamide group typically appears downfield (δ 12.5–13.0 ppm in DMSO-d6) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .

- HPLC : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (+0.1% TFA) .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) for reactions and aqueous-organic mixtures (e.g., MeOH:HO) for biological assays. Avoid prolonged exposure to light or moisture, as iodinated pyrroles may undergo photodegradation or hydrolysis .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?

- Methodology :

- For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For instance, NOESY can clarify spatial proximity of the iodo group and carboxamide .

- If X-ray crystallography reveals disorder (e.g., in the pyrrole ring), refine the structure using software like ORTEP-3 to model thermal ellipsoids and occupancy ratios .

Q. What mechanistic insights can explain low yields in amide coupling steps?

- Methodology :

- Investigate competing side reactions (e.g., ester hydrolysis) via LCMS tracking. Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for the pyrrole NH to prevent undesired deiodination .

- Perform DFT calculations to assess steric hindrance around the carboxamide group, which may limit coupling efficiency .

Q. How can the compound’s bioactivity be systematically evaluated in enzymatic assays?

- Methodology :

- Design inhibition assays targeting pyrrole-dependent enzymes (e.g., cyclooxygenase-2). Use a fluorogenic substrate (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) modulation .

- Validate specificity via competitive binding studies with known inhibitors and control compounds lacking the iodo substituent .

Q. What strategies mitigate degradation during long-term storage?

- Methodology :

- Store under inert gas (N/Ar) at –20°C in amber vials. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

- Add stabilizers (e.g., BHT) to prevent radical-mediated decomposition of the iodo-pyrrole moiety .

Methodological Notes

- Synthetic References : Key steps from analogous iodinated pyrrole syntheses and amide coupling protocols .

- Analytical Standards : Cross-validate spectral data with databases like NIST Chemistry WebBook for consistency .

- Safety : Follow hazard codes (e.g., H315/H319) and PPE guidelines for handling iodinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.